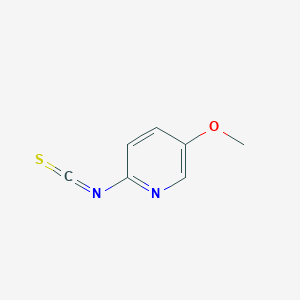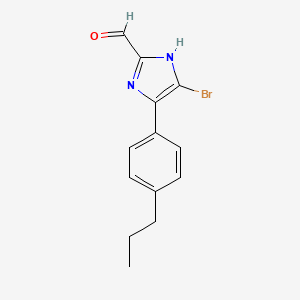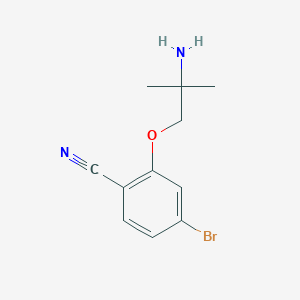![molecular formula C14H20N2O2 B13688690 6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13688690.png)
6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound with the molecular formula C14H20N2O2. It is characterized by a pyrrolo[3,4-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. The compound is often used as a building block in organic synthesis and has applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[3,4-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2,4-dimethylpyridine and suitable reagents.
Boc Protection:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of fully saturated pyrrolo[3,4-b]pyridine derivatives.
Substitution: Formation of alkylated pyrrolo[3,4-b]pyridine derivatives.
科学研究应用
6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,4-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: Lacks the Boc protecting group.
6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine: Lacks the methyl groups at positions 2 and 4.
6-Boc-2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Contains chlorine atoms instead of methyl groups.
Uniqueness
6-Boc-2,4-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is unique due to its specific substitution pattern and the presence of the Boc protecting group. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
属性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
tert-butyl 2,4-dimethyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-9-6-10(2)15-12-8-16(7-11(9)12)13(17)18-14(3,4)5/h6H,7-8H2,1-5H3 |
InChI 键 |
SZPHLIATSUBMQD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=C1CN(C2)C(=O)OC(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7-Dimethoxy-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13688608.png)
![Methyl (S)-2-(Boc-amino)-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate](/img/structure/B13688615.png)









![3-[3-Bromo-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13688696.png)
![2-[(2-Methyl-4-pentyn-2-yl)oxy]tetrahydro-2H-pyran](/img/structure/B13688698.png)

